molecular formula C9H13N5O3 B2819748 8-(2-methoxyethylamino)-3-methyl-7H-purine-2,6-dione CAS No. 476482-14-1

8-(2-methoxyethylamino)-3-methyl-7H-purine-2,6-dione

Cat. No.: B2819748
CAS No.: 476482-14-1
M. Wt: 239.235
InChI Key: CJOZGNDGYSQAMX-UHFFFAOYSA-N
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Description

8-(2-Methoxyethylamino)-3-methyl-7H-purine-2,6-dione is a purine-2,6-dione derivative characterized by a 2-methoxyethylamino substituent at the 8-position and a methyl group at the 3-position. Its structure combines a purine core with polar substituents, which influence solubility, bioavailability, and target selectivity.

Properties

IUPAC Name

8-(2-methoxyethylamino)-3-methyl-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O3/c1-14-6-5(7(15)13-9(14)16)11-8(12-6)10-3-4-17-2/h3-4H2,1-2H3,(H2,10,11,12)(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOZGNDGYSQAMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)NC(=N2)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-methoxyethylamino)-3-methyl-7H-purine-2,6-dione typically involves the reaction of 3-methylxanthine with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

8-(2-Methoxyethylamino)-3-methyl-7H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

8-(2-Methoxyethylamino)-3-methyl-7H-purine-2,6-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 8-(2-methoxyethylamino)-3-methyl-7H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. For instance, it could inhibit the activity of enzymes involved in nucleotide metabolism, thereby affecting DNA and RNA synthesis.

Comparison with Similar Compounds

Key Findings:

In contrast, 8-((2-chlorobenzyl)amino) analogs (e.g., compound 27 in ) exhibit strong adenosine A2A receptor antagonism due to steric and electronic effects from the chlorobenzyl group.

Antimicrobial Activity: Chlorophenyl-substituted purine-2,6-diones (e.g., 168a) show potent activity against Escherichia coli and Klebsiella pneumoniae (MIC: 1.5 mg/mL), outperforming ciprofloxacin in some cases . The target compound’s methoxyethylamino group may reduce antibacterial efficacy but improve solubility for systemic applications.

Synthetic Accessibility :

  • Microwave-assisted synthesis (e.g., for CP-8 derivatives in ) and palladium-catalyzed coupling (e.g., in ) are common methods for 8-substituted purine-2,6-diones. The target compound’s synthesis likely involves similar amine substitution protocols .

Pharmacological and Physicochemical Profiles

Table 2: Comparative Physicochemical Properties

Compound LogP* Solubility (mg/mL) Bioavailability Notes
8-(2-Methoxyethylamino)-3-methyl-7H-purine-2,6-dione ~1.2 (predicted) Moderate (aqueous) High (predicted) Polar side chain enhances absorption
8-Ethylamino-7-pentylpurine-2,6-dione 3.5 Low Moderate Lipophilic pentyl chain limits solubility
8-[(2E)-2-Benzylidenehydrazino]-3-methyl-7-isopentylpurine-2,6-dione 4.1 Very low Low Aromatic hydrazine reduces solubility

*Predicted using analogs from .

Key Observations:

  • The 2-methoxyethylamino group balances lipophilicity (LogP ~1.2) and solubility, making the target compound more suitable for oral administration compared to highly lipophilic analogs (e.g., pentyl- or benzylidene-substituted derivatives) .
  • Microcrystalline formulations of related compounds (e.g., in ) demonstrate that particle size reduction (<50 µm) can further enhance bioavailability, a strategy applicable to the target compound.

Biological Activity

8-(2-methoxyethylamino)-3-methyl-7H-purine-2,6-dione is a purine derivative with significant biological activity. This compound is notable for its potential therapeutic applications, particularly in the fields of oncology and biochemistry. Its unique structure allows it to interact with various biological targets, influencing cellular processes such as DNA and RNA synthesis.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in nucleotide metabolism. This inhibition can lead to altered cellular processes, including:

  • Inhibition of DNA and RNA synthesis : By interfering with nucleotide metabolism, the compound can disrupt the replication and transcription processes essential for cell proliferation.
  • Interaction with protein targets : The compound may bind to proteins such as HDM2, influencing the p53 pathway, which is crucial for tumor suppression and regulation of the cell cycle .

Anticancer Properties

Research indicates that this compound exhibits potential anticancer properties. In vitro studies have demonstrated its efficacy in inhibiting cancer cell growth by inducing apoptosis and modulating apoptotic pathways. For instance, compounds similar to this purine derivative have shown promise in disrupting the MDM2-p53 interaction, leading to enhanced p53 activity in cancer cells .

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. Its structural features allow it to interact with bacterial enzymes or receptors, potentially leading to bacteriostatic or bactericidal effects. Further research is needed to fully elucidate these effects and their mechanisms.

Case Studies

  • Inhibition of HDM2-P53 Interaction :
    • A study explored the role of substituted purines in inhibiting the interaction between HDM2 and p53. Results indicated that derivatives similar to this compound effectively increased p53 levels in cancer cells, promoting apoptosis .
  • Antimicrobial Evaluation :
    • In a separate investigation, derivatives were tested against various bacterial strains. The results showed that certain analogs had significant inhibitory effects on bacterial growth, suggesting a potential application in treating infections.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

Modification Effect on Activity
Addition of alkyl groupsIncreased lipophilicity and cellular uptake
Substitution at position 6Enhanced binding affinity to target proteins
Variation in amino groupsAltered enzyme inhibition profiles

These modifications can significantly influence the compound's pharmacological properties and therapeutic potential .

Q & A

Basic Research Questions

Q. What are the optimized synthesis protocols for 8-(2-methoxyethylamino)-3-methyl-7H-purine-2,6-dione, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. Key steps include:

  • Precursor selection : Use of brominated purine derivatives (e.g., 8-bromo-3-methyl-1H-purine-2,6-dione) as starting materials .
  • Reaction conditions : Temperature control (60–80°C), polar aprotic solvents (e.g., DMF or acetone), and catalysts (e.g., Na₂CO₃) to facilitate substitution at the 8-position .
  • Purification : Column chromatography or recrystallization to achieve >95% purity .
    • Critical Parameters : Solvent polarity and temperature directly impact reaction kinetics and byproduct formation. For example, elevated temperatures may accelerate hydrolysis of sensitive functional groups .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Confirms substituent positions (e.g., methoxyethylamino at C8, methyl at C3) .
  • FTIR : Identifies carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and N-H/N-methyl groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks in crystalline forms .

Advanced Research Questions

Q. How do structural modifications at the 8-position (e.g., methoxyethylamino vs. cyclohexylamino) alter the compound’s interaction with adenosine receptors or enzymatic targets?

  • Methodological Answer :

  • Substituent Effects : The methoxyethyl group enhances water solubility and hydrogen-bonding potential compared to bulkier cyclohexyl groups, which may improve membrane permeability .
  • Binding Assays : Competitive displacement studies using radiolabeled adenosine analogs (e.g., [³H]-CGS21680) quantify affinity shifts. For example, methoxyethylamino derivatives show 2–3x higher A₂A receptor binding than cyclohexyl analogs .
  • Molecular Dynamics (MD) : Simulations reveal how substituent flexibility impacts receptor docking (e.g., methoxyethyl’s ether oxygen forms stable interactions with Ser277 in A₂A) .

Q. What computational strategies predict the pharmacokinetic and toxicity profiles of this compound?

  • Methodological Answer :

  • In Silico Tools :
  • ADMET Prediction : SwissADME or ADMETlab estimate logP (~1.8), bioavailability (Lipinski score: 0), and CYP450 inhibition risks .
  • Docking Software (AutoDock Vina) : Models interactions with off-target proteins (e.g., phosphodiesterases) to assess selectivity .
  • Toxicity Profiling : ProTox-II predicts hepatotoxicity (probability: 72%) and mutagenicity (negative) based on structural alerts .

Q. How can researchers resolve contradictions in reported binding affinities across different biological assays (e.g., cell-based vs. purified receptor studies)?

  • Methodological Answer :

  • Assay Optimization :
  • Buffer Conditions : Vary Mg²⁺/Ca²⁺ concentrations to mimic physiological states. For example, Mg²⁺ enhances A₂A receptor stability in purified systems .
  • Cell Line Selection : Use HEK293 cells overexpressing human A₂A receptors for consistency .
  • Data Normalization : Express affinity as Kᵢ (inhibition constant) rather than IC₅₀ to account for assay-specific variables .
  • Meta-Analysis : Cross-reference datasets from SPR (surface plasmon resonance) and radioligand binding to identify systemic biases .

Experimental Design & Data Analysis

Q. What in vitro models are appropriate for evaluating the compound’s efficacy in modulating purine metabolism pathways?

  • Methodological Answer :

  • Enzyme Inhibition Assays :
  • Adenosine Deaminase (ADA) : Monitor absorbance at 265 nm to track hypoxanthine production .
  • Xanthine Oxidase (XO) : Measure uric acid formation via HPLC .
  • Cell-Based Models : Primary hepatocytes or cancer lines (e.g., HepG2) treated with the compound to assess ATP/ADP ratio changes via luciferase assays .

Q. Which strategies mitigate degradation of this compound in aqueous solutions during long-term stability studies?

  • Methodological Answer :

  • Formulation Adjustments :
  • pH Control : Maintain pH 6.5–7.5 to prevent hydrolysis of the methoxyethyl group .
  • Lyophilization : Stabilize the compound as a lyophilized powder with cryoprotectants (e.g., trehalose) .
  • Degradation Analysis : Use LC-MS to identify major breakdown products (e.g., demethylated or oxidized derivatives) .

Tables for Key Data

Property Value Method Reference
A₂A Receptor Kᵢ 12.3 ± 1.5 nMRadioligand binding (HEK293)
logP 1.78SwissADME
Aqueous Solubility (25°C) 4.2 mg/mLShake-flask method
CYP3A4 Inhibition IC₅₀ = 8.9 μMFluorescent assay

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